Benzene, (2-chloroethenyl)-

Description

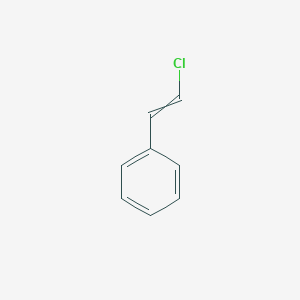

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYMUDUGTIKLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859510 | |

| Record name | Benzene, chloroethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-25-3, 1331-28-8 | |

| Record name | β-Chlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, chloroethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, chloroethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 2 Chloroethenyl

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. In the context of "Benzene, (2-chloroethenyl)-" synthesis, palladium-based catalysts are particularly prominent.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a fundamental method for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com This reaction typically involves an aryl or vinyl halide and an alkene, reacting in the presence of a palladium catalyst and a base to yield a substituted alkene. libretexts.org The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.org

While the Heck reaction is a powerful tool, a key limitation is the potential for the palladium catalyst to be lost at the end of the reaction, necessitating methods for its recovery and recycling. libretexts.org The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org

Palladium catalysts are instrumental in a variety of synthetic routes beyond the standard Heck reaction. For instance, palladium-catalyzed tandem carbocyclization–Suzuki coupling reactions have been developed for the synthesis of trifluoromethyl-containing indenes from ortho-(2-chlorovinyl)-alkynylbenzenes and arylboronic acids. thieme-connect.com This process involves an intramolecular carbocyclization followed by a Suzuki coupling. thieme-connect.com

Furthermore, palladium catalysis is employed in the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. acs.orgcore.ac.uk This method can be influenced by additives like copper(II) chloride to achieve regiospecificity. acs.org The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate. core.ac.uk

| Reaction Type | Catalyst System | Key Features | Reference |

| Heck Reaction | Palladium(0) complex, Base | Forms C-C bonds between aryl/vinyl halides and alkenes. | organic-chemistry.orgyoutube.comlibretexts.org |

| Tandem Carbocyclization–Suzuki Coupling | Pd(OAc)₂, Phosphorus ligand, Base | Synthesizes indene (B144670) derivatives from ortho-(2-chlorovinyl)-alkynylbenzenes. | thieme-connect.com |

| Alkyne Cyclotrimerization | Palladium species | Forms substituted benzenes from alkynes. | acs.orgcore.ac.uk |

Functional Group Transformations and Derivatization Approaches

The synthesis of "Benzene, (2-chloroethenyl)-" and its derivatives can also be accomplished by modifying existing functional groups on a precursor molecule.

Decarboxylative halogenation is a fundamental method for synthesizing organic halides from carboxylic acids. This process involves the selective cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org While not a direct route to "Benzene, (2-chloroethenyl)-," the principles of decarboxylation are relevant to functional group interconversions. For example, palladium-catalyzed decarbonylative alkenylation of benzoic acids with terminal alkenes can produce internal alkenes. organic-chemistry.org

Stereoselective Synthesis of Chiral Benzene, (2-chloroethenyl)- Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of a chiral molecule is a critical challenge in modern chemistry, particularly for pharmaceutical applications.

Enzymes are increasingly used as biocatalysts in organic synthesis due to their high stereoselectivity. A notable example is the use of P450 monooxygenases for the stereoselective hydroxylation of (2-chloroethyl)benzene (B74947) to produce optically active 2-chloro-1-phenylethanol. unipd.it This chiral alcohol is a key precursor for the synthesis of important pharmaceuticals. unipd.it The process can be part of a cascade reaction, for instance, combining stereoselective hydroxylation with enantioselective dehalogenation to yield β-haloalcohols with excellent enantiomeric excess. unipd.it

| Method | Key Reagent/Catalyst | Product | Key Feature | Reference |

| Stereoselective Hydroxylation | P450 monooxygenase | Optically active 2-chloro-1-phenylethanol | High enantioselectivity. | unipd.it |

Chiral Intermediate Preparation from Benzene, (2-chloroethenyl)- Precursors

The synthesis of optically active compounds is a cornerstone of modern pharmaceutical and materials science. Precursors to Benzene, (2-chloroethenyl)-, such as substituted 2-chloroacetophenones and (2-chloroethyl)benzene, serve as valuable starting materials for generating key chiral intermediates. These intermediates, particularly chiral epoxides and halohydrins, are versatile building blocks for more complex molecules. Methodologies for their preparation often rely on asymmetric catalysis, employing either metal complexes with chiral ligands or highly selective biocatalysts.

One prominent strategy involves the asymmetric transfer hydrogenation of prochiral ketones. For instance, substituted 2-chloroacetophenones can be effectively reduced to their corresponding chiral 2-chloro-1-phenylethanols using chiral rhodium catalysts. acs.org These optically active chlorohydrins can then be readily converted into valuable chiral styrene (B11656) oxides through intramolecular cyclization, often with no loss of enantiomeric purity. acs.org A notable example is the synthesis of (R)-m-chlorostyrene oxide, a crucial intermediate for the preparation of several β-3-adrenergic receptor agonist compounds. acs.org The reaction proceeds with high yields and excellent enantioselectivity under mild conditions. acs.org

Another powerful approach leverages biocatalysis, utilizing enzymes to perform highly enantioselective transformations. A cascade reaction involving a P450 monooxygenase and a halohydrin dehalogenase can convert (2-chloroethyl)benzene derivatives into optically pure (S)-styrene oxides. rsc.org In this system, the P450 enzyme first catalyzes the asymmetric hydroxylation of the substrate to form a chiral halohydrin. For example, (2-chloroethyl)benzene is converted to (S)-2-chloro-1-phenylethan-1-ol with a high enantiomeric excess (ee). rsc.org

Enzymatic resolution is another established biocatalytic method. Starting from a precursor like 3-chloroethylbenzene, bromination can yield a racemic dihaloethylbenzene intermediate. Subsequent enzymatic resolution using an appropriate enzyme, such as lipase (B570770) QL, can selectively acylate one enantiomer of the corresponding bromohydrin, allowing for the separation and isolation of the enantiopure bromohydrin. This chiral intermediate can then be transformed into the desired (R)-3-chlorostyrene oxide.

Detailed findings from these synthetic approaches are summarized in the tables below.

Asymmetric Transfer Hydrogenation of 2-Chloroacetophenones

This method utilizes a chiral rhodium complex to catalyze the reduction of various ring-substituted 2-chloroacetophenones, producing chiral chlorohydrins with high enantiomeric excess. acs.org

| Substrate (RC₆H₄COCH₂Cl) | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 2-Chloroacetophenone (R=H) | 3a | 99 | 97 | S |

| o-Chloro-2-chloroacetophenone (R=o-Cl) | 3b | 81 | 88 | S |

| m-Chloro-2-chloroacetophenone (R=m-Cl) | 3c | 93 | 95 | S |

| p-Chloro-2-chloroacetophenone (R=p-Cl) | 3d | 90 | 92 | S |

| m-Methoxy-2-chloroacetophenone (R=m-CH₃O) | 3f | 90 | 95 | S |

| p-Methoxy-2-chloroacetophenone (R=p-CH₃O) | 3g | 94 | 94 | S |

| m-Methyl-2-chloroacetophenone (R=m-CH₃) | 3k | 92 | 96 | S |

Table 1: Asymmetric transfer hydrogenation of substituted 2-chloroacetophenones catalyzed by a chiral Rhodium complex. Data sourced from acs.org.

Biocatalytic Hydroxylation of (2-Chloroethyl)benzene

This approach uses an engineered P450 enzyme from Novosphingobium aromaticivorans for the asymmetric hydroxylation of (2-chloroethyl)benzene to produce a chiral chlorohydrin. rsc.org

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| (2-Chloroethyl)benzene | E. coli (P450PL2-4) | 2-Chloro-1-phenylethan-1-ol | >99 | >99 | S |

Table 2: Enantioselective hydroxylation of (2-chloroethyl)benzene using a whole-cell biocatalyst. Data sourced from rsc.org.

Chemical Reactivity and Mechanistic Studies of Benzene, 2 Chloroethenyl

Polymerisationsdynamik und -mechanismen

Die Reaktivität von Benzol, (2-chlorethenyl)-, auch als β-Chlorstyrol bekannt, in Polymerisationsreaktionen ist ein Thema von erheblichem wissenschaftlichem Interesse. Seine einzigartige Struktur, die sowohl eine Vinylgruppe als auch ein Chlorsubstituent an der Ethylenseitenkette aufweist, führt zu einer komplexen Polymerisationsdynamik.

Homopolymerisationsstudien von Benzol, (2-chlorethenyl)-

Die Homopolymerisation von Benzol, (2-chlorethenyl)- wurde unter verschiedenen Bedingungen untersucht. Studien haben gezeigt, dass es sowohl radikalisch als auch kationisch polymerisiert werden kann. Beispielsweise wurde die kationische Polymerisation von 2-Chlorethylvinylether, einer verwandten Verbindung, durch Maghnit-H+, einen umweltfreundlichen Katalysator, in einem lösungsmittelfreien System katalysiert. researchgate.net Die Reaktivität von Benzol, (2-chlorethenyl)- bei der Polymerisation wird durch die Anwesenheit des Chloratoms beeinflusst, das als gute Abgangsgruppe bei nukleophilen Substitutionsreaktionen fungieren kann.

Copolymerisation mit Styrol und anderen Monomeren

Die Copolymerisation von Benzol, (2-chlorethenyl)- mit anderen Monomeren, insbesondere Styrol, wurde umfassend untersucht, um die Reaktivitätsverhältnisse aufzuklären und Copolymere mit maßgeschneiderten Eigenschaften herzustellen.

Die radikalische Copolymerisation ist eine gängige Methode zur Herstellung von Copolymeren aus Benzol, (2-chlorethenyl)-. cmu.edu Studien haben die Copolymerisation von 2-Chlorethylvinylether mit Styrol unter Verwendung von Maghnit-H+ als Katalysator untersucht. researchgate.net Eine andere Studie konzentrierte sich auf die radikalische statistische Copolymerisation von N-Vinylpyrrolidon (NVP) und 2-Chlorethylvinylether (CEVE) unter Verwendung der RAFT-Polymerisation (Reversible Addition-Fragmentation chain Transfer). nih.govmdpi.com Die Reaktivitätsverhältnisse der Monomere wurden unter Anwendung verschiedener linearer grafischer Methoden und des COPOINT-Programms im Rahmen des terminalen Modells geschätzt. nih.govmdpi.com

Die Zusammensetzung und Sequenzverteilung von Monomeren in einem Copolymer haben einen signifikanten Einfluss auf dessen physikalische Eigenschaften. nih.gov Die Sequenzverteilung in einem Copolymer kann als Kombinationen benachbarter Struktureinheiten ausgedrückt werden, wie z. B. Diaden (zwei Monomereinheiten), Triaden (drei Monomereinheiten) usw. epo.org Bei der Copolymerisation von Styrol und Fumaronitril wurde beispielsweise festgestellt, dass sie nach dem vorletzten Mechanismus copolymerisieren, was auf den Einfluss der stark polaren Fumaronitril-Einheit auf die Reaktivität der terminalen Einheit des wachsenden Makroradikals zurückzuführen ist. cmu.edu

Die Analyse der Copolymerzusammensetzung wird häufig mit Techniken wie der Kernspinresonanz (NMR) und der Größenausschlusschromatographie (SEC) durchgeführt. nih.govkpi.uaworktribe.com Die Reaktivitätsverhältnisse, die das Verhältnis der Geschwindigkeitskonstanten der Homopropagation zur Kreuzpropagation sind, sind entscheidende Parameter zur Charakterisierung der Copolymerisation und zur Vorhersage der Copolymerzusammensetzung. epo.orgtue.nl

Tabelle 1: Reaktivitätsverhältnisse für die anionische Copolymerisation von Styrol und 1,1-Diphenylethylen worktribe.com

| Proben-ID | Styrol : DPE-Einsatzverhältnis | Lösungsmittel | Temperatur (°C) | Styrol : DPE im Copolymer (aus ¹H-NMR) | r₁ |

| PSD-2 | 1.00 : 1.03 | Benzol | 50 | 1.00 : 0.73 | 0.60 |

| PSD-3c | 1.00 : 1.54 | Benzol | 30 | 1.00 : 0.82 | 0.57 |

| PSD-4 | 1.00 : 1.54 | Benzol | RT | 1.00 : 0.85 | 0.46 |

| PSD-7 | 1.00 : 1.05 | Toluol | 25 | 1.00 : 0.81 | 0.37 |

| PSD-8 | 1.00 : 1.59 | Toluol | 25 | 1.00 : 0.83 | 0.54 |

| PSD-9 | 1.00 : 1.05 | THF | 0 | 1.00 : 0.90 | 0.15 |

DPE: 1,1-Diphenylethylen, RT: Raumtemperatur, THF: Tetrahydrofuran. Daten aus einer Studie zur anionischen Copolymerisation von Styrol und 1,1-Diphenylethylen. worktribe.com

Polymerisationsinduzierte Phasentrennungsphänomene

Die polymerisationsinduzierte Phasentrennung (PIPS) ist ein Prozess, bei dem eine anfänglich homogene Mischung aus Monomer und Lösungsmittel während der Polymerisation instabil wird und sich in separate Phasen auftrennt. nih.gov Dieser Prozess wird genutzt, um verschiedene Polymermorphologien zu erzeugen, einschließlich poröser Strukturen und zusammenhängender Monolithen. researchgate.net

Die thermische Vorgeschichte eines Polymersystems kann dessen Phasentrennungsverhalten signifikant beeinflussen. Studien haben die oberen und unteren kritischen Lösungstemperaturen (UCST und LCST) in Polymerlösungen untersucht, die die Grenzen der Mischbarkeit definieren. acs.org Die Kinetik der Phasentrennung, insbesondere durch spinodale Entmischung, wird durch Faktoren wie die Temperatur und die Diffusionskoeffizienten der Komponenten beeinflusst. nih.govpsu.edu Beispielsweise kann bei einem niedrigen Diffusionskoeffizienten die Phasentrennung langsam erfolgen, was zu ausgeprägten Schichtstrukturen führt, die durch Oberflächenpotentiale beeinflusst werden. nih.gov Die thermischen Eigenschaften von Copolymeren, wie z. B. die Glasübergangstemperatur, werden mit Techniken wie der Differential-Scanning-Kalorimetrie (DSC) untersucht. nih.govmdpi.com

Tabelle 2: In diesem Artikel erwähnte chemische Verbindungen

| Verbindungsname | Synonym(e) |

| Benzol, (2-chlorethenyl)- | β-Chlorstyrol |

| Styrol | Vinylbenzol |

| 1,1-Diphenylethylen | DPE |

| N-Vinylpyrrolidon | NVP |

| 2-Chlorethylvinylether | CEVE |

| Fumaronitril | |

| Tetrahydrofuran | THF |

| Toluol | |

| Benzol |

Influence of Viscosity on Phase Separation Dynamics

The phase separation dynamics in systems containing polymerizing species like Benzene (B151609), (2-chloroethenyl)- are profoundly influenced by viscosity. When a polymer solution undergoes phase separation, the process can be significantly affected by viscoelastic effects, leading to what is termed "viscoelastic phase separation" (VPS). aps.org This phenomenon arises from the dynamic asymmetry between the components of the mixture, such as a high-viscosity, polymer-rich phase and a low-viscosity, solvent-rich phase. researchgate.netresearchgate.net

In such dynamically asymmetric mixtures, the stress generated by the phase separation process is unevenly distributed between the phases. researchgate.net The polymer-rich phase, due to its high viscosity and long relaxation time, cannot deform and flow quickly enough to keep up with the rapid changes in concentration. aps.orgresearchgate.net This resistance to deformation can lead to the formation of a transient, network-like or sponge-like structure of the high-viscosity phase, even when it is the minority component. aps.orgresearchgate.net This is a key departure from normal phase separation where the minority phase typically forms droplets.

The coarsening dynamics—the process by which domains grow over time—are also heavily impacted. In conventional phase separation, domain growth might follow a power law where the characteristic size of the domains grows with time to the power of 1/3 for diffusion-driven (coalescence) mechanisms or to the power of 1 for viscous flow-driven mechanisms. researchgate.net However, in systems with large viscosity contrasts, the coarsening can be significantly slowed down. aps.orgresearchgate.net The growth may be dominated by the properties of the more viscous phase. researchgate.net For instance, studies on polyvinyl alcohol (PVA) solutions, an analogue for vinyl polymer systems, showed that despite a vast difference in the viscosities of the separated phases, different growth mechanisms could be observed, ranging from diffusion-driven coalescence to hydrodynamic coarsening, depending on the specific system parameters. researchgate.net

The interplay between rheological properties and phase inversion is crucial for determining the final morphology of the material. researchgate.net These principles are fundamental to processes like polymerization-induced phase separation (PIPS), where an initially homogeneous solution of monomer and polymer demixes as the molecular weight of the polymerizing species increases. researchgate.net

Morphology Evolution in Polymerizing Systems

The evolution of morphology in systems where Benzene, (2-chloroethenyl)- is polymerizing is a classic example of reaction-induced phase separation (RIPS). kpi.uarsc.org The process begins with a homogeneous mixture, for instance, the monomer itself with an initiator, or a solution of the monomer and another polymer. As polymerization proceeds, the molecular weight of the newly formed poly(2-chlorostyrene) (B1166896) increases. This change in molecular weight alters the thermodynamics of the mixture, reducing the entropy of mixing and often leading to a state of immiscibility. researchgate.netkpi.ua

Once the system crosses the phase boundary (binodal line) and enters an unstable region, phase separation begins. Often, this occurs via spinodal decomposition, which is characterized by the formation of highly interconnected, co-continuous structures rather than discrete droplets formed by nucleation and growth. kpi.ua A study on the polymerization of 2-chlorostyrene (B146407) in a polystyrene/dibutyl phthalate (B1215562) mixture demonstrated this type of reaction-induced phase separation. tandfonline.com

The morphology continues to evolve throughout the polymerization process. In the suspension polymerization of vinyl chloride (PVC), a closely related monomer, the process begins with the formation of primary particles within monomer droplets at low conversion rates. rsc.orgresearchgate.net As conversion increases, these primary particles grow and aggregate. researchgate.net The agitation rate in the reactor plays a critical role; higher agitation can lead to smaller final resin grains with a narrower size distribution. rsc.org However, after a certain conversion point (e.g., ~27% for PVC), higher agitation may promote more fusion among the primary particles, leading to larger primary particle sizes and affecting the internal porosity of the final polymer grain. rsc.org The final morphology, including grain size, porosity, and internal structure, is therefore a result of the complex interplay between polymerization kinetics and physical processes like aggregation and fusion. rsc.orgresearchgate.net

This process allows for the tailoring of material properties by controlling the reaction conditions. The final structure is essentially a snapshot of the phase separation process, arrested when the viscosity becomes too high for further morphological evolution, typically upon vitrification or completion of the reaction. kpi.ua

Catalytic Organic Transformations

Hydroboration Reactions of Benzene, (2-chloroethenyl)-

Hydroboration is a powerful synthetic transformation that adds a hydrogen-boron bond across a double bond. nih.gov For alkenes like Benzene, (2-chloroethenyl)-, this reaction, typically followed by an oxidation step (hydroboration-oxidation), results in the formation of an alcohol. The reaction is characterized by its specific regioselectivity and stereoselectivity.

The addition of the borane (B79455) reagent (like BH₃ or its complexes) to the double bond proceeds in a concerted, four-membered transition state. nih.gov This mechanism dictates that the addition is syn, meaning the hydrogen and the boron atom add to the same face of the double bond. researchgate.netnih.gov

From a regioselectivity standpoint, hydroboration is generally considered an anti-Markovnikov reaction. nih.gov This means that the boron atom attaches to the less substituted carbon of the double bond, and the subsequent hydrogen attaches to the more substituted carbon. researchgate.netnih.gov For Benzene, (2-chloroethenyl)-, this would place the boron on the terminal carbon (C2, the one bearing the chlorine atom) and the hydrogen on the carbon attached to the benzene ring (C1). Oxidation of the resulting organoborane would yield 2-chloro-1-phenylethanol.

Cobalt-Catalyzed Hydroboration Efficiencies and Regioselectivity

While traditional hydroboration exhibits anti-Markovnikov selectivity, the use of transition metal catalysts can alter this outcome. Earth-abundant metals like cobalt have emerged as effective catalysts for hydroboration, capable of tuning the reaction's efficiency and regioselectivity. organic-chemistry.org

Notably, cobalt catalysts have been developed that can reverse the inherent selectivity of hydroboration to favor the Markovnikov product. For vinylarenes, which are structurally analogous to Benzene, (2-chloroethenyl)-, cobalt catalysis can lead to the formation of the branched, or Markovnikov, alkylboronate. organic-chemistry.orgbohrium.com In this case, the boron atom adds to the internal carbon (C1), and the hydrogen adds to the terminal carbon (C2).

The regioselectivity is highly dependent on the ligand coordinated to the cobalt center. acs.org For example, a cobalt(II) coordination polymer used with KOtBu as an activator was shown to be highly efficient for the Markovnikov-selective hydroboration of various vinylarenes. organic-chemistry.org The system achieved very high turnover frequencies with low catalyst loading. organic-chemistry.org

The table below summarizes the results for the cobalt-catalyzed Markovnikov hydroboration of styrene (B11656), a close analogue of Benzene, (2-chloroethenyl)-.

| Substrate | Catalyst System | Product | Branched:Linear Ratio | Yield | Source |

|---|---|---|---|---|---|

| Styrene | Co(II) coordination polymer / KOtBu | 1-Phenylethylboronate | 92:8 | 94% | organic-chemistry.org |

| 4-Methylstyrene | Co(II) coordination polymer / KOtBu | 1-(p-Tolyl)ethylboronate | 92:8 | 94% | organic-chemistry.org |

| 4-Chlorostyrene (B41422) | Co(II) coordination polymer / KOtBu | 1-(4-Chlorophenyl)ethylboronate | 91:9 | 92% | organic-chemistry.org |

These results demonstrate that cobalt catalysis provides a highly efficient and regioselective pathway to branched organoboranes from vinylarenes, a transformation that is complementary to traditional uncatalyzed hydroboration.

Aziridination Chemistry of Benzene, (2-chloroethenyl)-

Aziridines, three-membered rings containing a nitrogen atom, are valuable building blocks in organic synthesis. One of the most direct methods for their synthesis is the aziridination of an alkene, which involves the transfer of a nitrene group to the C=C double bond. For an alkene like Benzene, (2-chloroethenyl)-, this would result in the formation of a substituted phenylaziridine. Transition metal catalysts, particularly those based on copper, are widely used to facilitate this transformation, generating and transferring the nitrene from a suitable precursor, such as an iminoiodinane (e.g., PhI=NTs). researchgate.net

Homogeneous and Heterogeneous Copper-Catalyzed Aziridination

Copper catalysts for aziridination can be classified as either homogeneous or heterogeneous. Homogeneous catalysts, such as copper(II) triflate (Cu(OTf)₂), dissolve in the reaction medium, while heterogeneous catalysts, such as copper ions exchanged onto a solid support like zeolite Y (CuHY), exist in a separate phase. researchgate.netrsc.org Both systems are effective for the aziridination of styrenes, but they can exhibit different efficiencies, selectivities, and operational advantages. rsc.orgrsc.org

Heterogeneous catalysts are often preferred from an industrial perspective due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net Studies comparing the two systems for the aziridination of styrene and its derivatives have shown that the heterogeneous CuHY catalyst can be highly effective, sometimes providing enhanced yields and selectivities compared to its homogeneous counterpart. rsc.orgrsc.org

For example, in the asymmetric aziridination of substituted styrenes using a chiral bis(oxazoline) ligand, the heterogeneous CuHY system often gave higher enantiomeric excess (ee) than the homogeneous Cu(OTf)₂ system. rsc.orgrsc.org This has been attributed to the confinement of the substrate within the zeolite pores, which can enhance stereochemical control. rsc.org Furthermore, the heterogeneous catalyst demonstrated greater stability, with less leaching of the active metal into the solution, particularly with substituted styrenes compared to styrene itself. rsc.orgrsc.org

The table below presents comparative data for the homogeneous and heterogeneous copper-catalyzed aziridination of styrene and 4-chlorostyrene, a close structural analogue to Benzene, (2-chloroethenyl)-.

| Substrate | Catalyst Type | Catalyst | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Styrene | Homogeneous | Cu(OTf)₂ | 72% | 63% | rsc.orgrsc.org |

| Heterogeneous | CuHY Zeolite | 52% | 75% | rsc.orgrsc.org | |

| 4-Chlorostyrene | Homogeneous | Cu(OTf)₂ | 48% | 74% | rsc.orgrsc.org |

| Heterogeneous | CuHY Zeolite | 62% | 94% | rsc.orgrsc.org |

These findings highlight that for substrates like Benzene, (2-chloroethenyl)-, heterogeneous copper catalysis represents a highly effective and robust method for aziridination, offering advantages in both product yield and stereoselectivity over homogeneous systems. rsc.orgrsc.org

Enantioselective Aziridination Pathways

The synthesis of chiral aziridines from Benzene, (2-chloroethenyl)-, also known as β-chlorostyrene, has been approached through various catalytic enantioselective aziridination methods. These methods employ both metal-based catalysts and biocatalysts to achieve high levels of stereocontrol.

One notable approach involves the use of heterogeneous catalysts. Copper-exchanged zeolite Y, modified with bis(oxazoline) ligands, has been utilized as a catalyst for the aziridination of styrene derivatives with [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) as the nitrene source. In the case of 2-chlorostyrene, this system has demonstrated particularly high enantioselectivity, achieving a 95% enantiomeric excess (ee). rsc.orgresearchgate.net A competitive reaction study between styrene and 2-chlorostyrene revealed that while styrene's reaction rate is enhanced, the rate for the substituted styrene is decreased. rsc.org

Biocatalytic methods have also proven effective. An evolved bacterial cytochrome P450 enzyme has been engineered to catalyze the intermolecular aziridination of substituted styrenes with tosyl azide (B81097). caltech.edu This enzymatic system exhibits high (S)-selectivity, reaching up to 99% ee. For 3-chlorostyrene (B1584043), the reaction yielded 21 turnovers. caltech.edu

Cobalt(II) complexes of D2-symmetric chiral porphyrins serve as efficient metalloradical catalysts for the asymmetric aziridination of various aromatic olefins using bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) as a nitrene source. d-nb.info This method produces N-phosphorylated aziridines in good to excellent yields (up to 99%) and with moderate to high enantioselectivities (up to 85% ee) under neutral, non-oxidative conditions. d-nb.info

Organocatalytic methods have also been developed for the aziridination of styrenes. An iminium salt can catalyze the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov This reaction is proposed to proceed through a diaziridinium salt as the active oxidant. For 4-chlorostyrene, the corresponding aziridine (B145994) was obtained in a 47% yield. nih.gov

Table 1: Enantioselective Aziridination of Chloro-substituted Styrenes

| Catalyst System | Substrate | Nitrene Source | Yield | Enantiomeric Excess (ee) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Copper-exchanged Zeolite Y / Bis(oxazoline) | 2-Chlorostyrene | PhI=NNs | - | 95% | - | rsc.orgresearchgate.net |

| Evolved Cytochrome P450 | 3-Chlorostyrene | Tosyl azide | 21 Turnovers | - | (S)-selective | caltech.edu |

| [Co(P6)] (Chiral Porphyrin) | p-Chlorostyrene | TcepN3 | 85% | 80% | - | d-nb.info |

| Iminium Salt | 4-Chlorostyrene | PhINTs | 47% | - | - | nih.gov |

Hydroaminocarbonylation Reactions of Benzene, (2-chloroethenyl)-

Palladium-Catalyzed Regioselective Synthesis of Primary Amides

The synthesis of primary amides from alkenes via hydroaminocarbonylation is a significant transformation in organic chemistry. Palladium-catalyzed methodologies have been developed to achieve this, using ammonium (B1175870) chloride (NH₄Cl) as a practical and efficient source of nitrogen, thus avoiding the use of gaseous ammonia. nih.govrsc.org The regioselectivity of this reaction, yielding either branched or linear primary amides, can be precisely controlled by the careful selection of palladium precursors and ligands. nih.govrsc.orgresearchgate.net

For the synthesis of branched primary amides from styrene derivatives, a catalytic system composed of Pd(t-Bu₃P)₂ has been shown to be effective. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the factors governing regioselectivity. rsc.org These studies suggest that in systems using monodentate phosphine (B1218219) ligands like PPh₃, electronic effects involving conjugation between the benzylic group and the acyl group stabilize the transition state leading to the branched product. rsc.org Conversely, the use of bidentate ligands such as Xantphos can induce steric hindrance that favors the formation of the linear amide. rsc.org

The reaction proceeds through a proposed palladium-hydride pathway. nih.gov Control experiments have ruled out an initial hydrochlorination of the alkene. nih.gov The formation of an acyl-palladium complex has been identified as a key intermediate, and the presence of carbon monoxide (CO) promotes the reductive elimination to form the final acid chloride, which then reacts with the amine source. nih.gov

Table 2: Palladium-Catalyzed Regioselective Hydroaminocarbonylation of Styrene

| Catalyst System | Amino Source | Predominant Product | Key Feature | Reference |

|---|---|---|---|---|

| Pd(t-Bu₃P)₂ | NH₄Cl | Branched Amide | High regioselectivity for branched product | nih.govrsc.org |

| PdI₂ / Xantphos | NH₄Cl | Linear Amide | High regioselectivity for linear product | rsc.org |

| Pd(PPh₃)₂Cl₂ / Ph₂tBuSiCl / AcOH | CO / in situ HCl | Branched Acid Chloride | Synthesis of acid chlorides as precursors to amides | nih.gov |

Oxidative Coupling Reactions Involving Benzene, (2-chloroethenyl)-

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, often proceeding without the need for pre-functionalized starting materials. nih.govcore.ac.uk These reactions can be catalyzed by various transition metals, including rhodium and iron.

A notable example is the rhodium(III)-catalyzed oxidative coupling of arenes with alkenes. Mechanistic studies on the coupling of 2-phenylpyridine (B120327) with styrene, catalyzed by a cationic rhodium(III) complex, have revealed that the reaction proceeds through a Rh(III)/Rh(I) catalytic cycle. nih.gov The rate-determining step was identified as the migratory insertion of the alkene into a rhodium-carbon (aryl) bond. nih.gov

Another approach involves photochemical methods. An iron(III) halide-promoted aerobic oxidative coupling of benzenes with aliphatic hydrocarbons has been developed. nih.gov This reaction proceeds under visible light irradiation with air as a green oxidant. In this system, (1-chloroethyl)benzene (B1265384), a related chloro-derivative, can be effectively converted to the corresponding cross-coupling product, demonstrating the utility of this method for C-C bond formation involving chloro-substituted ethylbenzene (B125841) scaffolds. nih.gov

The direct oxidative coupling of vinyl halides, such as β-chlorostyrene, with olefins can be catalyzed by ruthenium complexes to yield substituted dienes. researchgate.net This demonstrates the activation of the sp² carbon-chlorine bond by the ruthenium catalyst. researchgate.net

Table 3: Oxidative Coupling Reactions

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Cationic Rhodium(III) | Arene + Styrene | Mechanistic study identified rate-determining step. | nih.gov |

| Iron(III) Halide / Visible Light | Benzene + Aliphatic Hydrocarbon | Green chemistry approach using air as oxidant. (1-chloroethyl)benzene is a viable substrate. | nih.gov |

| Ruthenium Complex | β-chlorostyrene + Olefin | Dehydrohalogenative coupling to form dienes. | researchgate.net |

Bioepoxidation Processes with Benzene, (2-chloroethenyl)-

The enzymatic epoxidation of Benzene, (2-chloroethenyl)- offers a green and highly selective route to the corresponding chiral epoxide, (2-chloroethenyl)-benzene oxide. Cytochrome P450 monooxygenases are particularly effective biocatalysts for this transformation.

Engineered P450 peroxygenases have been developed that exhibit high (R)-enantioselectivity in the epoxidation of styrene and its derivatives. nih.govrsc.org Through protein engineering of a unique dual-functional small molecule (DFSM)-facilitated P450BM3 peroxygenase system, high enantiomeric excesses (up to 99% ee) and turnover numbers have been achieved for the H₂O₂-dependent epoxidation. rsc.org Specifically for o-chlorostyrene, a triple mutant (F87A/T268A/V78A) improved the (R)-enantioselectivity to 95% ee. nih.govrsc.org This approach provides a significant advantage in producing (R)-styrene oxides, which is complementary to the (S)-selectivity of most natural styrene monooxygenases. nih.govrsc.org

Other enzymatic systems have also been explored. For instance, the F87G mutant of P450 BM-3 catalyzes the epoxidation of 3-chlorostyrene with 92-94% ee. researchgate.netresearchgate.net These biocatalytic methods represent a powerful alternative to traditional chemical epoxidation, which often relies on synthetic molecular catalysts. nih.gov

Table 4: Bioepoxidation of Chlorostyrenes

| Enzyme System | Substrate | Key Findings | Enantiomeric Excess (ee) | Selectivity | Reference |

|---|---|---|---|---|---|

| Engineered P450BM3 Peroxygenase (F87A/T268A/V78A) | o-Chlorostyrene | Improved enantioselectivity through mutation. | 95% | (R) | nih.govrsc.org |

| Engineered P450BM3 Peroxygenase (F87A/T268I/A82I) | m-Chlorostyrene | High ee with moderate turnover number. | 96% | (R) | nih.govrsc.org |

| P450 BM-3 Mutant (F87G) | 3-Chlorostyrene | High enantioselectivity. | 92-94% | - | researchgate.netresearchgate.net |

Stereospecific Enzymatic Transformations of Benzene, (2-chloroethenyl)- Oxide

Epoxide hydrolases (EHs) are crucial enzymes for the stereospecific transformation of epoxides, such as (2-chloroethenyl)-benzene oxide, into valuable enantiopure vicinal diols. nih.gov These enzymes typically belong to the α/β-hydrolase superfamily and operate via a nucleophilic Sₙ2 ring-opening mechanism, which involves the formation of a covalent enzyme-substrate ester intermediate. nih.govnih.gov

A significant application of these enzymes is in the enantioconvergent biotransformation of racemic epoxides. For example, the epoxide hydrolase from Caulobacter crescentus has been used for the enantioconvergent conversion of p-chlorostyrene oxide to (R)-p-chlorophenyl-1,2-ethanediol. nih.govresearchgate.net This process allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product diol.

To achieve high efficiency and product concentration, a bi-enzymatic approach using two complementary epoxide hydrolases has been developed for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol from racemic p-chlorostyrene oxide. frontiersin.org By using a pair of EHs with complementary enantio- and regioselectivity, such as one that preferentially hydrolyzes the (S)-epoxide and another that acts on the (R)-epoxide, high yields and enantiomeric purity of the target diol can be achieved. frontiersin.org For instance, one study utilized PvEH1Z4X4-59, which has a preference for (S)-pCSO, and RpEHF361V, which preferentially hydrolyzes (R)-pCSO, to achieve an enantioconvergent hydrolysis. frontiersin.org

The regioselectivity of the nucleophilic attack by the enzyme on the epoxide ring is influenced by the substituents on the epoxide. mdpi.com For alkyl-substituted epoxides, electron-withdrawing groups typically direct the attack to the less sterically hindered carbon atom. mdpi.com

Table 5: Enzymatic Hydrolysis of Chlorostyrene Oxides

| Enzyme System | Substrate | Transformation | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Epoxide Hydrolase (Caulobacter crescentus) | rac-p-Chlorostyrene Oxide | Enantioconvergent Hydrolysis | (R)-p-Chlorophenyl-1,2-ethanediol | High enantiopurity of diol product. | nih.govresearchgate.net |

| Paired EHs (PvEH1Z4X4-59 & RpEHF361V) | rac-p-Chlorostyrene Oxide | Bi-enzymatic Enantioconvergent Hydrolysis | (R)-p-Chlorophenyl-1,2-ethanediol | Gram-scale synthesis with high concentration. | frontiersin.org |

| Epoxide Hydrolase (Aspergillus niger M200) | rac-p-Chlorostyrene Oxide | Laboratory Evolution | (R)-p-Chlorophenyl-1,2-ethanediol | Evolved enzyme for enantioconvergence. | researchgate.net |

Asymmetric Azidohydroxylation via Biomimetic Enzymatic Cascades

The synthesis of chiral azido (B1232118) alcohols, which are valuable precursors to 1,2-amino alcohols and aziridines, can be achieved through asymmetric azidohydroxylation of alkenes like Benzene, (2-chloroethenyl)-. rsc.org A powerful strategy for this transformation involves the use of biomimetic enzymatic cascades, which combine multiple reaction steps in a single pot. rsc.orgnih.gov

A chemo-enzymatic cascade has been established for the asymmetric azidohydroxylation of styrene derivatives. This process begins with the highly enantioselective epoxidation of the alkene, catalyzed by a two-component flavoprotein styrene monooxygenase (StyA). rsc.org This enzymatic step can utilize a nicotinamide (B372718) coenzyme biomimetic as a practical reductant. The resulting chiral epoxide then undergoes a regioselective ring-opening reaction with an azide nucleophile (e.g., sodium azide), yielding the corresponding enantioenriched aromatic α-azido alcohol with high conversion rates. rsc.org

This cascade approach allows for the synthesis of complex molecules with up to two adjacent stereocenters. Furthermore, by employing a bi-enzymatic system where the azidolysis step is catalyzed by a halohydrin dehalogenase, it is possible to produce the alternative β-azido alcohol isomers with high diastereomeric excess. rsc.org These enzymatic cascades offer a green and efficient alternative to traditional chemical methods for producing chiral azido alcohols. rsc.orgnih.gov

Table 6: Asymmetric Azidohydroxylation of Styrene Derivatives

| Cascade System | Key Enzymes | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chemo-enzymatic Cascade | Styrene Monooxygenase (StyA) | Styrene Derivatives | α-Azido alcohols | High enantioselectivity and conversion. Uses a coenzyme biomimetic. | rsc.org |

| Bi-enzymatic Cascade | Styrene Monooxygenase (StyA), Halohydrin Dehalogenase | Styrene Derivatives | β-Azido alcohols | Produces alternative regioisomer with high diastereomeric excess. | rsc.org |

Nucleophilic Substitution Reactions at the Chlorinated Position

The reactivity of Benzene, (2-chloroethenyl)-, also known as β-chlorostyrene, in nucleophilic substitution reactions at the chlorinated vinylic position is notably subdued compared to its saturated analogue, (2-chloroethyl)benzene (B74947). This reduced reactivity is a general characteristic of vinyl halides. acs.org The primary reason for this inertness is the increased strength of the carbon-chlorine bond, which possesses partial double-bond character due to the +M (mesomeric) effect of the halogen. Consequently, direct nucleophilic substitution via classical S(_N)1 or S(_N)2 mechanisms is generally unfavorable for Benzene, (2-chloroethenyl)- and other vinyl halides. acs.org

However, nucleophilic substitution at the vinylic carbon can proceed through alternative mechanistic pathways under specific reaction conditions. These pathways include the S(_RN)1 (substitution nucleophilic radical) mechanism, which involves a radical chain process, and addition-elimination mechanisms. nih.govacs.org For instance, studies on related vinyl bromides have shown that reactions with certain nucleophiles under photostimulation or with catalytic amounts of Fe can lead to a variety of products, including those of substitution, reduction, and rearrangement. acs.org The formation of acetylenic products, such as phenylacetylene, has been observed in reactions of β-bromostyrene, indicating the involvement of elimination-addition pathways. acs.org

Computational studies on the gas-phase S(_N)2 reaction of vinyl chloride with a chloride ion suggest a high activation barrier for both in-plane (σ-attack) and out-of-plane (π-attack) approaches, further underscoring the difficulty of a concerted bimolecular substitution. researchgate.net Nevertheless, experimental evidence shows that E-β-chlorostyrene can undergo nucleophilic vinylic substitution. For example, its reaction with the lithium salt of an azaallyl anion at room temperature can afford the corresponding vinylation product in a high yield of 98%. acs.org This suggests that with appropriate nucleophiles and conditions, the substitution can be achieved, likely proceeding through a multi-step addition-elimination pathway rather than a direct displacement.

The nature of the nucleophile, the solvent, and the presence of catalysts or initiators are critical in determining whether a nucleophilic substitution reaction on Benzene, (2-chloroethenyl)- will occur and which mechanistic route it will follow.

Radical-Mediated Reaction Pathways

A significant radical-mediated reaction involving Benzene, (2-chloroethenyl)- is its vicinal azidooxygenation. This transformation introduces both an azide and an oxygen-containing functionality across the double bond. A photoredox-catalyst-free protocol has been developed for the intermolecular oxyazidation of various alkenes, including 2-chloro-styrene derivatives. acs.org

This reaction is typically carried out using trimethylsilyl (B98337) azide (TMSN(_3)) as the azide source, (diacetoxyiodo)benzene (B116549) (PhI(OAc)(_2)) as an oxidant, and a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org The process is initiated by the photolysis of a λ-azidoiodane species, formed in situ, which generates a highly reactive azidyl radical (N(_3)•). acs.org

The reaction conditions are generally mild, often conducted at room temperature under visible light irradiation (e.g., blue LED). This method has proven to be effective for a range of substituted styrenes and other alkenes, providing good yields of the difunctionalized products. acs.org

Table 1: Reagents and Conditions for Radical Azidooxygenation of 2-Chloro-Styrene Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Reagent/Condition | Role | Typical Example | Reference |

|---|---|---|---|

| Alkene | Substrate | 2-Chloro-styrene | |

| Azide Source | Provides N(_3)• radical | Trimethylsilyl azide (TMSN(_3)) | acs.org |

| Oxidant | Generates azidyl radical precursor | (Diacetoxyiodo)benzene (PhI(OAc)(_2)) | acs.org |

| Radical Trap | Traps carbon-centered radical | TEMPO | acs.orgnih.gov |

| Energy Source | Initiates radical formation | Visible light (e.g., blue LED) |

The direct vicinal sulfonyloximation is another powerful radical-mediated transformation applicable to Benzene, (2-chloroethenyl)-. This reaction allows for the straightforward synthesis of α-sulfonyl ketoximes, which are valuable synthetic intermediates. nih.govresearchgate.net

In a notable example, 2-chlorostyrene, a positional isomer of Benzene, (2-chloroethenyl)-, was shown to react effectively in a direct vicinal sulfonyloximation reaction. nih.gov The reaction of 2-chlorostyrene with p-toluenesulfonylmethyl isocyanide (TosMIC) as the sulfonyl source and tert-butyl nitrite (B80452) (tBuONO) in the presence of a cobalt catalyst system resulted in the formation of the corresponding α-sulfonyl ketoxime in a 78% yield. nih.gov

The proposed mechanism for this type of reaction involves radical intermediates. nih.gov The reaction is initiated by the generation of a sulfonyl radical from the sulfonylating agent. This radical then adds to the alkene double bond. The resulting carbon-centered radical is subsequently trapped by an oximation reagent, often derived from an alkyl nitrite, to form the final product. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate. For styrenes, this is typically the benzylic radical.

This methodology highlights the utility of radical pathways to achieve complex difunctionalization of the alkene moiety in Benzene, (2-chloroethenyl)- and its isomers, providing access to molecules with significant synthetic potential. nih.gov

Table 2: Example of Direct Vicinal Sulfonyloximation of a Chlorostyrene This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Substrate | Sulfonyl Source | Oximation Reagent | Catalytic System | Product Type | Yield | Reference |

|---|

Polymer Science and Advanced Material Applications of Poly Benzene, 2 Chloroethenyl

Structure-Property Relationships in Poly(Benzene, (2-chloroethenyl)-) Materials

Thermal Stability Profiles of Poly(Benzene, (2-chloroethenyl)-) and Copolymers

No specific data was found regarding the thermal decomposition temperatures, degradation pathways, or general thermal stability profiles for either the homopolymer of (2-chloroethenyl)-benzene or its copolymers.

Mechanical Properties Enhancement in Copolymers

Information detailing the enhancement of mechanical properties (such as tensile strength, modulus, or elongation at break) through the copolymerization of (2-chloroethenyl)-benzene with other monomers is not available in the search results. The available literature concerns copolymers of other chlorostyrene isomers.

Dielectric Behavior and Electronic Applications

Tunable Dielectric Properties of Poly(Benzene, (2-chloroethenyl)-)-Styrene Copolymers

There is no specific information on how the dielectric constant or dielectric loss of styrene (B11656) copolymers can be tuned by incorporating (2-chloroethenyl)-benzene.

Molecular Motion and Dielectric Constant Dependencies

While the principles of molecular motion and their effect on the dielectric constant are well-established for polymers in general, specific studies detailing these dependencies for Poly(Benzene, (2-chloroethenyl)-) are absent from the search results.

Potential in Electronic Device Fabrication

No literature was found that investigates or suggests potential applications of Poly(Benzene, (2-chloroethenyl)-) or its copolymers in the fabrication of electronic devices.

Due to these findings, generating the requested article with the required level of detail and scientific accuracy for the specified compound is not feasible at this time.

Blends and Phase Behavior of Poly(Benzene, (2-chloroethenyl)-)

The blending of polymers is a prominent strategy for the development of new materials with tailored properties. The miscibility and phase behavior of these blends are of critical importance as they dictate the final morphology and, consequently, the material's performance. This section explores the complex phase interactions of Poly(Benzene, (2-chloroethenyl)-), also known as poly(2-chlorostyrene) (B1166896) (P2CS), in various blend systems.

Miscibility Studies of Poly(Benzene, (2-chloroethenyl)-)/Polystyrene Blends

The miscibility of Poly(Benzene, (2-chloroethenyl)-) with polystyrene (PS) is a subject of nuanced investigation, revealing a complex interplay of molecular weight, temperature, and composition. These blends are characterized by a delicate thermodynamic balance, often exhibiting both an upper critical solution temperature (UCST) and a lower critical solution temperature (LCST), leading to an hourglass-shaped phase diagram. rug.nl The miscibility is highly sensitive to the molecular weight of the constituent polymers. For instance, a poly(2-chlorostyrene) with a molar mass of 100,000 g/mol can be phase-separated when blended with polystyrene of a molar mass greater than or equal to 30,400 g/mol . rug.nl However, the same P2CS forms a miscible blend that does not phase separate when the polystyrene molar mass is 26,700 g/mol or less. rug.nl

The interaction between P2CS and PS is described by a small and positive Flory-Huggins interaction parameter (χ), indicating a slightly unfavorable mixing enthalpy. rug.nl This parameter has been determined through various methods, including vapor sorption experiments. The slight positivity of χ explains the observed complex phase behavior, where small changes in external conditions or polymer characteristics can drive the system from a single-phase to a two-phase state. rug.nl The presence of a solvent can also influence the miscibility, with studies in di-n-butylphthalate (DBP) showing a critical exponent β of approximately 0.33, characteristic of a three-dimensional Ising model, while the blend without DBP exhibits a mean-field value of β = 0.5.

The table below summarizes key findings related to the miscibility of P2CS/PS blends.

| Property | Observation | Reference |

| Phase Behavior | Can exhibit both UCST and LCST (hourglass-shaped phase diagram). | rug.nl |

| Molecular Weight Dependence | Highly sensitive; a small change in PS molecular weight can induce miscibility. | rug.nl |

| Flory-Huggins Parameter (χ) | Small and positive for some compositions. | rug.nl |

| Critical Exponent (β) | ~0.33 in the presence of DBP, 0.5 without DBP. |

Interpenetrating Polymer Network Formation with Poly(Benzene, (2-chloroethenyl)-)

Interpenetrating polymer networks (IPNs) represent a class of polymer blends where at least one of the polymer networks is synthesized or crosslinked in the immediate presence of the other. This can lead to unique morphologies and properties due to the intimate mixing of the constituent polymers. In the context of P2CS blends, IPN-like structures have been created by inducing photo-crosslinking during the phase separation process. researchgate.netresearchgate.net

A notable example involves blends of anthracene-labeled polystyrene (PSA) and P2CS. researchgate.net By initiating the spinodal decomposition of a PSA/P2CS blend through a temperature jump into the two-phase region, a co-continuous structure can be formed. Subsequent irradiation with UV light triggers the photodimerization of the anthracene (B1667546) groups on the polystyrene chains, effectively "freezing" the transient phase-separated morphology. researchgate.net This technique allows for the creation of materials with controlled, micrometer-scale co-continuous structures. The resulting material is not a true IPN in the classic sense, as only one component is crosslinked, but it demonstrates the principle of using in-situ network formation to control the morphology of immiscible polymer blends. This method provides a powerful tool for fabricating polymer blends with stable, well-defined phase-separated structures that would be difficult to achieve through conventional blending techniques. researchgate.net

Influence of Chemical Labeling on Phase Decomposition Kinetics

The introduction of chemical labels onto polymer chains, even in small quantities, can significantly influence the thermodynamics and kinetics of phase separation in polymer blends. Studies on blends of P2CS with poly(vinyl methyl ether) (PVME) have demonstrated that chemically labeling the P2CS chains with photoreactive anthracene groups decreases the miscibility of the blend. kpi.ua This is evidenced by a shift in the lower critical solution temperature (LCST) to lower temperatures upon labeling. kpi.ua

The presence of the anthracene labels also shifts the critical point of the phase diagram towards a higher concentration of the labeled component (P2CS-A). kpi.ua This phenomenon is attributed to the polydispersity induced by the labeling reaction. The critical behavior of both the unlabeled and labeled P2CS/PVME blends can be described by the mean-field theory. kpi.ua These findings underscore the importance of considering the effects of chemical labeling when studying the phase decomposition kinetics and morphology of polymer blends. The labels can alter the intermolecular interactions and introduce compositional heterogeneity, which in turn affects the driving force for phase separation and the resulting morphology. kpi.ua For instance, in studies aiming to use photo-crosslinking to trap transient morphologies during phase separation, understanding the influence of the photoreactive labels on the phase behavior itself is crucial for designing and interpreting the experiments correctly. kpi.ua

Thin Film Dynamics and Nanoscale Confinement Effects

The properties of polymers can deviate significantly from their bulk behavior when confined to the nanoscale, as in thin films. These confinement effects are a result of increased surface-to-volume ratios and interactions with interfaces. This section focuses on the glass transition behavior and dynamic heterogeneity in thin films of Poly(Benzene, (2-chloroethenyl)-).

Glass Transition Behavior in Poly(Benzene, (2-chloroethenyl)-) Thin Films

The glass transition temperature (Tg) of Poly(Benzene, (2-chloroethenyl)-) thin films exhibits a strong dependence on film thickness. Similar to polystyrene, the Tg of P2CS thin films decreases as the film thickness is reduced. researchgate.net This depression in Tg is a well-documented phenomenon in thin polymer films and is often attributed to the presence of a mobile surface layer.

Studies on stacked thin films of P2CS have provided further insights into this behavior. For as-stacked thin films, the depression of Tg is even more pronounced than in single thin films of corresponding thickness. researchgate.net However, upon annealing at temperatures above the bulk Tg, the stacked films show a recovery of the glass transition temperature, approaching the bulk value. researchgate.net This suggests that the interfaces between the layers in the stacked film initially contribute to the increased mobility and lower Tg, and that annealing allows for inter-layer diffusion and healing of these interfaces, leading to more bulk-like behavior. Dielectric relaxation spectroscopy has been a key technique in these investigations, allowing for the determination of the α-process dynamics associated with the glass transition. researchgate.net

The table below illustrates the typical trend of Tg depression with decreasing film thickness for P2CS.

| Film Thickness (nm) | Tg Depression (°C from Bulk) | Reference |

| 18 | Modeled to have enhanced dynamics | rsc.orgnih.gov |

| 12 | Depression observed, magnitude greater in stacked films | researchgate.net |

Note: Specific quantitative values for Tg depression are highly dependent on measurement technique and sample preparation. The table represents the qualitative trend.

Heterogeneous Dynamics in Multilayered Poly(Benzene, (2-chloroethenyl)-) Films

Multilayered thin films composed of P2CS and polystyrene exhibit heterogeneous dynamics, meaning that the molecular mobility is not uniform throughout the film. The dynamics of the α-process, which is associated with the glass transition, have been shown to evolve during isothermal annealing. researchgate.net In multilayered P2CS/PS films, the relaxation rate of the P2CS layer can vary depending on its position within the film stack. For instance, the relaxation rate of a P2CS layer near the top electrode of a capacitor structure has been observed to increase with annealing, while the rate near the bottom electrode remains relatively constant or even decreases slightly. researchgate.net

This evolution of dynamics from a state resembling that of a single thin film to a more bulk-like behavior is a slow process, occurring on a timescale much longer than that of reptation dynamics. researchgate.net As the stacked films are annealed, the temperature dependence of the α-relaxation time transitions from an Arrhenius-like behavior, typical of more localized motions, to a Vogel-Fulcher-Tammann (VFT) dependence, which is characteristic of the cooperative segmental motions in bulk polymers. researchgate.net This change is accompanied by an increase in the fragility index and a narrowing of the distribution of α-relaxation times. researchgate.net These observations highlight the significant role of interfacial interactions and their evolution over time in dictating the dynamics of multilayered polymer films.

Modeling Segmental Relaxation in Confined Poly(Benzene, (2-chloroethenyl)-) Systems

The study of segmental relaxation in confined polymer systems, such as thin films, is crucial for understanding the changes in polymer dynamics when the material dimensions are comparable to the size of the polymer coils. For poly(Benzene, (2-chloroethenyl)-), also known as poly(2-chlorostyrene) (P2CS), research has utilized techniques like dielectric relaxation spectroscopy to probe these dynamics.

In ultrathin films of P2CS with thicknesses below 10 nm, an anomalous increase in the imaginary part of the dielectric susceptibility has been observed with increasing isothermal aging time. aps.org This phenomenon, which is not present in thicker films (above 9.0 nm), is linked to the existence of a mobile, liquid-like layer within these confined films. aps.org This suggests that the confinement significantly alters the aging dynamics and the approach to an equilibrium glassy state.

Further investigations into the segmental dynamics of P2CS have been conducted on both single and stacked thin films. These studies help in understanding the influence of interfaces and confinement on the glass transition and relaxation behaviors. epj.org Dielectric relaxation measurements on copolymers of 2-chlorostyrene (B146407) and styrene have shown that the shape of the normalized loss peaks is nearly independent of the chlorine concentration, suggesting that the non-Debye behavior is intrinsic to the polystyrene structure itself rather than being a result of dipole-dipole interactions or steric hindrance from the chlorine atoms. aip.org

Theoretical modeling has also been employed to predict the behavior of segmental relaxation in confined P2CS. The Cooperative Free Volume (CFV) model, for instance, has been used to predict the relaxation times in freestanding 18 nm P2CS films. nsf.govrsc.org This model connects the effects of free surfaces in films to the effects of changing pressure in the bulk material. nsf.govrsc.org By analyzing the bulk pressure-volume-temperature (PVT) data, the model can predict the free volume and, subsequently, the relaxation times as a function of temperature and distance from the surface. nsf.govrsc.org These predictions have shown semi-quantitative agreement with experimental data on film relaxation times. nsf.govrsc.org

The dynamics of P2CS have also been explored in miscible polymer blends, such as with poly(vinyl methyl ether) (PVME), which exhibits a lower critical solution temperature. elsevierpure.compsu.edu In these blends, dielectric relaxation spectroscopy can distinguish the dynamics of each component, revealing how blending affects the segmental relaxation of P2CS. elsevierpure.compsu.edu Furthermore, the pressure dependence of segmental dynamics in bulk P2CS has been analyzed using a pressure-extended Adam-Gibbs equation, providing a framework that can be extended to understand confinement effects. ehu.es

Table 1: Studies on Segmental Relaxation of Confined Poly(2-chlorostyrene)

| System Studied | Confinement Method/Dimension | Key Findings/Model Used |

| Ultrathin P2CS films | Thin films (<10 nm) on a substrate | Anomalous increase in dielectric susceptibility with aging time, indicating a mobile liquid-like layer. aps.org |

| P2CS thin films | Single and stacked thin films (18 nm) | Comparison of dynamics in different film configurations. epj.orgnsf.gov |

| Freestanding P2CS films | Theoretical modeling (18 nm) | Cooperative Free Volume (CFV) model used to predict relaxation times based on bulk PVT data. nsf.govrsc.org |

| P2CS/PVME blends | Miscible polymer blend | Dielectric relaxation used to study the component-specific dynamics in a blended system. elsevierpure.compsu.edu |

Flame Retardancy Enhancement in Polymer Matrices

Poly(Benzene, (2-chloroethenyl)-) is a chlorinated polymer, and the presence of chlorine in its structure imparts inherent flame-retardant properties. Halogenated flame retardants function primarily in the gas phase during combustion. youtube.com When the polymer is heated, it undergoes thermal degradation, and the weak carbon-chlorine bonds break, releasing halogen radicals (e.g., Cl•). gla.ac.uk These radicals are highly reactive and interfere with the chain reactions of combustion in the flame. They scavenge free radicals such as H• and OH•, which are essential for propagating the fire, thus quenching the flame. youtube.com

The thermal degradation behavior of poly(chlorostyrene)s has been studied to understand their stability and potential as flame retardants. Compared to polystyrene, ring-chlorinated polystyrenes like poly(ortho-chlorostyrene) are thermally destabilized and exhibit a two-stage decomposition process. gla.ac.uk The initial stage of degradation involves the elimination of hydrogen chloride (HCl). gla.ac.uk This HCl release can contribute to flame retardancy by diluting the flammable gases and forming a protective layer. gla.ac.uk

Studies on the thermal degradation of poly(para-chlorostyrene) (PClS) have determined its kinetic parameters. The activation energy for the thermal degradation of PClS was found to be lower than that of polystyrene, indicating its lower thermal stability. researchgate.netscirp.org This is a crucial aspect, as a flame retardant needs to decompose at a temperature similar to or slightly below that of the host polymer to be effective.

While poly(2-chlorostyrene) itself can be used in applications requiring flame retardancy, it can also be incorporated into other polymer matrices to enhance their fire resistance. For example, the presence of poly(chlorostyrene) has been shown to affect the thermal decomposition of polyethylene, indicating an interaction between the polymers during degradation. researchgate.net The HCl released from the chlorinated polymer can promote char formation in the other polymer, acting as a condensed-phase flame retardant mechanism in addition to the gas-phase radical trapping. The formation of a char layer acts as a barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatiles. youtube.com

Table 2: Thermal Degradation Characteristics of Chlorinated Polystyrenes

| Polymer | Degradation Mechanism | Key Degradation Products | Effect of Chlorine |

| Poly(o-chlorostyrene) | Two-stage decomposition, destabilized compared to polystyrene. gla.ac.uk | Hydrogen Chloride (HCl), monomer, other fragments. gla.ac.uk | The C-Cl bond is a weak point, leading to earlier decomposition and HCl release. gla.ac.uk |

| Poly(p-chlorostyrene) | Random scission, lower activation energy than polystyrene. researchgate.netscirp.org | Monomer, oligomers. researchgate.net | Lowers the overall thermal stability of the polymer. researchgate.netscirp.org |

| Chain-chlorinated polystyrene | Two-stage decomposition: dehydrochlorination followed by chain fragmentation. gla.ac.uk | High yields of HCl and residual char. gla.ac.uk | Promotes dehydrochlorination and cyclization reactions, leading to increased char formation. gla.ac.uk |

Advanced Spectroscopic and Analytical Characterization of Benzene, 2 Chloroethenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Applications

Mass Spectrometry for Compound Identification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed, citable fragmentation pattern with specific mass-to-charge (m/z) ratios and relative intensities for Benzene (B151609), (2-chloroethenyl)- is not available in the searched databases. For the isomer 4-chlorostyrene (B41422), mass spectral data indicates a molecular ion (M+) peak at m/z 138 and a characteristic M+2 peak at m/z 140 due to the ³⁷Cl isotope. chemicalbook.com Key fragments typically arise from the loss of a chlorine atom (M-35) or the cleavage of the vinyl group, leading to significant peaks at m/z 103 and 77 (phenyl cation). chemicalbook.comlibretexts.orgchemguide.co.uk However, without experimental data for β-chlorostyrene, a precise fragmentation table cannot be constructed.

Dielectric Relaxation Spectroscopy for Polymer Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for investigating the molecular dynamics of polymers. For derivatives of Benzene, (2-chloroethenyl)-, such as poly(chlorostyrene), DRS is particularly effective due to the polar nature of the carbon-chlorine bond, which acts as a sensitive probe for molecular motion. aps.org

Research on atactic, undiluted poly(4-chlorostyrene) (P4CS) has focused on the principal dielectric relaxation process (α-relaxation) that occurs just above the glass transition temperature (Tg). aip.org This primary relaxation is associated with the cooperative segmental motions of the polymer backbone, which allow the dipoles (C-Cl bonds) to orient themselves with the applied alternating electric field. rsc.org

One study characterized this relaxation in P4CS at temperatures ranging from 351 K to 413 K. A key finding was the presence of a "high frequency tail" on the main relaxation spectrum. This feature is suggested to be distinct from the secondary (β) relaxation process and is interpreted as evidence for localized, fast conformational changes within the polymer chain that are slowed and broadened by interactions with their molecular environment. aip.org

In poly(2-chlorostyrene) (B1166896) (P2CS), the polarity is further enhanced by the position of the chlorine atom, making it an ideal system for dielectric measurements to study aging dynamics in the glassy state. aps.org By measuring the complex capacitance at various frequencies and temperatures, researchers can observe memory and rejuvenation effects, providing insight into the structural and dynamic changes that occur as the polymer glass ages below its Tg. aps.org The frequency dependence of the dielectric susceptibility is a direct reflection of the molecular motion and the distribution of relaxation times within the polymer. aps.org

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Miscibility

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature. For polymers, it is the primary method for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com

The Tg is a critical property for polymeric derivatives of chlorostyrene, as it defines the upper service temperature and affects mechanical properties. For poly(4-chlorostyrene), the glass transition temperature has been reported to be approximately 400 K (127 °C). aip.org Another source reports a Tg of 106 °C for poly(4-chlorostyrene) with an average molecular weight of ~75,000. The specific Tg value can be influenced by factors such as molecular weight and thermal history. hitachi-hightech.com

DSC is also instrumental in studying the miscibility of polymer blends. When two polymers are miscible, they form a single homogeneous phase, which is characterized by a single, composition-dependent glass transition temperature that lies between the Tgs of the individual components. thermofisher.com In contrast, immiscible blends show two distinct Tgs corresponding to each polymer phase. This principle has been applied to ternary blends containing a statistical copolymer of o-chlorostyrene and p-chlorostyrene. researchgate.net By analyzing the number and position of glass transitions via DSC, the phase behavior and miscibility windows of these complex polymer systems can be accurately mapped. researchgate.net

| Polymer | Glass Transition Temperature (Tg) | Source |

|---|---|---|

| Poly(4-chlorostyrene) | ~400 K (127 °C) | aip.org |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. researchgate.net For polymers of (2-chloroethenyl)benzene, TGA provides data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures.

While specific TGA data for poly(2-chloroethenyl)benzene is not extensively published, its stability can be inferred from analogous structures like poly(vinyl chloride) (PVC) and polystyrene. The degradation of poly(2-chloroethenyl)benzene is expected to initiate with dehydrochlorination, similar to PVC, which is then followed by the degradation of the remaining polyene backbone. kpi.uaresearchgate.net The presence of the aromatic benzene rings, as in polystyrene, generally enhances thermal stability and char formation compared to purely aliphatic polymers. marquette.edu

TGA is typically performed by heating a small sample (~5 mg) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. kpi.ua The resulting curve of mass versus temperature reveals the stability limits. Cross-linking the polymer, for instance with divinylbenzene, has been shown to significantly increase the onset temperature of degradation and the final char yield. marquette.edu

| Analogous Polymer | Decomposition Onset Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Key Degradation Product | Reference |

|---|---|---|---|---|

| Poly(vinyl chloride) - Unstabilized | ~200-220 | ~275-300 | Hydrogen Chloride | kpi.uaresearchgate.net |

| Polystyrene | ~350-375 | ~400-425 | Styrene (B11656) Monomer | marquette.edu |

| Polystyrene-co-divinylbenzene (Cross-linked) | >375 | >440 | Aromatic Fragments | marquette.edu |

Chromatographic Techniques for Purity and Chiral Analysis

Chromatographic methods are essential for separating components of a mixture to assess purity and, for chiral molecules, to resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of Benzene, (2-chloroethenyl)- and its non-volatile derivatives. A common approach involves reversed-phase chromatography, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18-silica) and a polar mobile phase.

For chiral analysis of derivatives of Benzene, (2-chloroethenyl)-, direct separation of enantiomers is achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment, allowing for differential interaction with the enantiomers, which results in different retention times. Polysaccharide-based and cyclodextrin-based CSPs are widely used for a broad range of chiral compounds. koreascience.krnih.gov The mobile phase in chiral HPLC often consists of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), sometimes with additives to improve peak shape and resolution. researchgate.net

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis (Normal Phase) |

|---|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 5 µm | Immobilized Amylose-based CSP, 5 µm |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV Absorbance at 254 nm | UV Absorbance at 254 nm |

| Reference | General RP Methodology | researchgate.netkoreascience.kr |

X-ray Diffraction for Crystalline Structure Characterization

X-ray diffraction is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. It is particularly useful for distinguishing between crystalline and amorphous phases in polymers.

In PXRD, a powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Crystalline domains within a polymer produce sharp Bragg diffraction peaks at specific angles, while amorphous regions produce broad, diffuse halos. researchgate.net

The polymorphic behavior of polymers derived from Benzene, (2-chloroethenyl)- can be studied in detail using PXRD. For instance, research on the closely related syndiotactic poly(p-chlorostyrene) has identified a crystalline phase with trans-planar chains organized into an orthorhombic unit cell. researchgate.net The analysis of peak positions and intensities allows for the determination of unit cell parameters, crystallite size, and the degree of crystallinity. The study of S/p-CS copolymers also revealed the formation of new clathrate phases, which could be identified and characterized by their unique diffraction patterns. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Unit Cell Parameter (a) | 9.5 Å |

| Unit Cell Parameter (b) | 28.7 Å |

| Unit Cell Parameter (c) | 5.1 Å |

| Chain Conformation | trans-planar |

Ellipsometry for Film Thickness and Optical Properties

Spectroscopic ellipsometry is a highly sensitive optical technique for investigating the properties of thin films, such as thickness and complex refractive index. sielc.commdpi.com The technique measures the change in polarization of light upon reflection from a sample surface. The measured parameters, Psi (Ψ) and Delta (Δ), are then fitted to an optical model to extract the film's properties. purdue.edu